(6-Ethylquinolin-2-yl)methanol
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Overview
Description
(6-Ethylquinolin-2-yl)methanol is a chemical compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of biological and pharmacological activities This compound features a quinoline ring system with an ethyl group at the 6th position and a methanol group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Ethylquinolin-2-yl)methanol can be achieved through several methods. One common approach involves the Friedländer synthesis, which typically uses 2-aminobenzaldehyde and an enolisable ketone under acidic conditions . Another method involves the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent . These methods can be adapted to introduce the ethyl and methanol groups at the desired positions on the quinoline ring.
Industrial Production Methods
Industrial production of quinoline derivatives often employs catalytic processes to enhance yield and selectivity. For this compound, a one-pot synthesis using a multifunctional heterogeneous catalyst like Ru-grafted hydrotalcite (Ru/HT) has been reported . This method offers advantages such as reduced reaction time and improved environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
(6-Ethylquinolin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under various conditions.
Major Products Formed
Oxidation: Quinoline-2-carboxylic acid or quinoline-2-aldehyde.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
(6-Ethylquinolin-2-yl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of dyes, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of (6-Ethylquinolin-2-yl)methanol involves its interaction with various molecular targets. The quinoline ring can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound can inhibit enzymes involved in cell signaling pathways, leading to its antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a simpler structure.
6-Methylquinolin-2-yl)methanol: Similar structure but with a methyl group instead of an ethyl group.
2-Quinolinemethanol: Lacks the ethyl group at the 6th position
Uniqueness
(6-Ethylquinolin-2-yl)methanol is unique due to the presence of both an ethyl group and a methanol group, which confer distinct chemical and biological properties. These functional groups enhance its solubility, reactivity, and potential for diverse applications compared to its simpler analogs .
Properties
Molecular Formula |
C12H13NO |
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Molecular Weight |
187.24 g/mol |
IUPAC Name |
(6-ethylquinolin-2-yl)methanol |
InChI |
InChI=1S/C12H13NO/c1-2-9-3-6-12-10(7-9)4-5-11(8-14)13-12/h3-7,14H,2,8H2,1H3 |
InChI Key |
VGYOXCJHMRYGJG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(C=C2)CO |
Origin of Product |
United States |
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